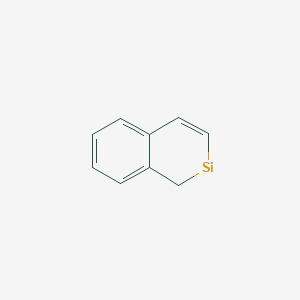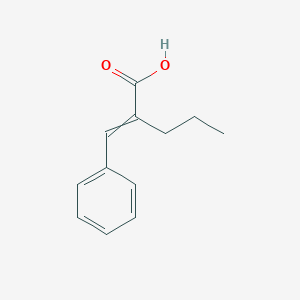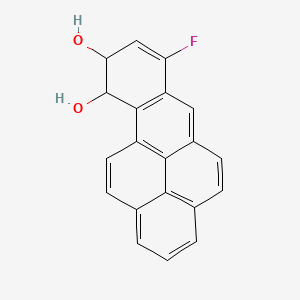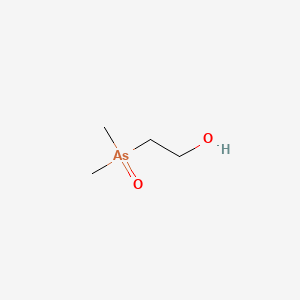
Ethanol, 2-(dimethylarsinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-(dimethylarsinyl)- is an organoarsenic compound characterized by the presence of an ethanol backbone with a dimethylarsinyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-(dimethylarsinyl)- typically involves the reaction of dimethylarsinic acid with ethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods: On an industrial scale, the production of ethanol, 2-(dimethylarsinyl)- may involve more advanced techniques such as continuous flow reactors to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Ethanol, 2-(dimethylarsinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding arsenic oxides.
Reduction: Reduction reactions can convert the compound into simpler arsenic-containing molecules.
Substitution: The dimethylarsinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of organoarsenic derivatives.
Aplicaciones Científicas De Investigación
Ethanol, 2-(dimethylarsinyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a tool in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is utilized in the manufacturing of specialized chemicals and materials, including semiconductors and catalysts.
Mecanismo De Acción
The mechanism of action of ethanol, 2-(dimethylarsinyl)- involves its interaction with various molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. It may also interact with cellular membranes and affect ion channels, leading to changes in cellular signaling and metabolism. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparación Con Compuestos Similares
- Methanol, 2-(dimethylarsinyl)-
- Propanol, 2-(dimethylarsinyl)-
- Butanol, 2-(dimethylarsinyl)-
Comparison: Ethanol, 2-(dimethylarsinyl)- is unique due to its specific ethanol backbone, which imparts distinct chemical and physical properties compared to its analogs. For instance, the solubility, reactivity, and biological activity of ethanol, 2-(dimethylarsinyl)- may differ significantly from those of methanol, 2-(dimethylarsinyl)- or propanol, 2-(dimethylarsinyl)-. These differences make ethanol, 2-(dimethylarsinyl)- particularly valuable for certain applications where its specific properties are advantageous.
Propiedades
Número CAS |
82563-93-7 |
|---|---|
Fórmula molecular |
C4H11AsO2 |
Peso molecular |
166.05 g/mol |
Nombre IUPAC |
2-dimethylarsorylethanol |
InChI |
InChI=1S/C4H11AsO2/c1-5(2,7)3-4-6/h6H,3-4H2,1-2H3 |
Clave InChI |
UWOZAQRDLRRANI-UHFFFAOYSA-N |
SMILES canónico |
C[As](=O)(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(2-Ethylhexyl)oxy]methylidene}cyclohexane](/img/structure/B14430633.png)
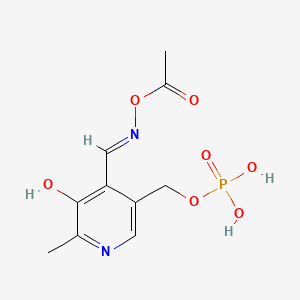
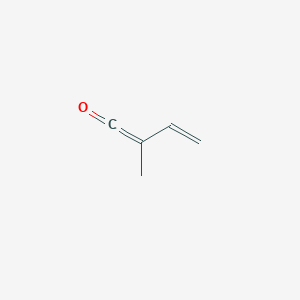
![3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one](/img/structure/B14430652.png)

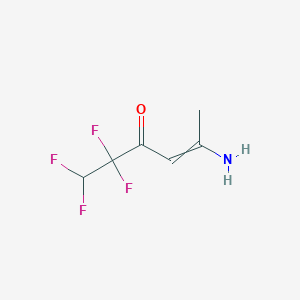
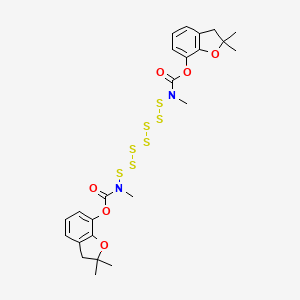
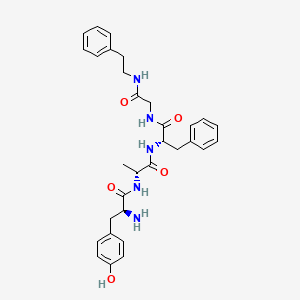

![2-pyrrolidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14430681.png)
